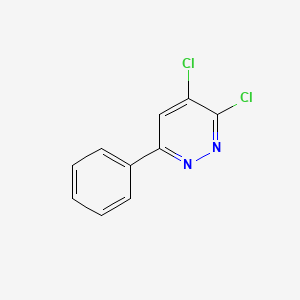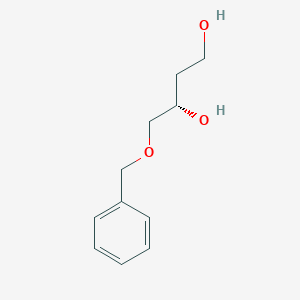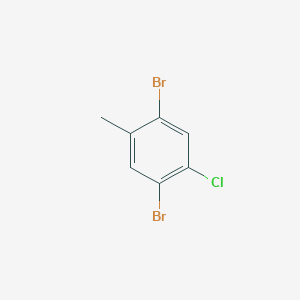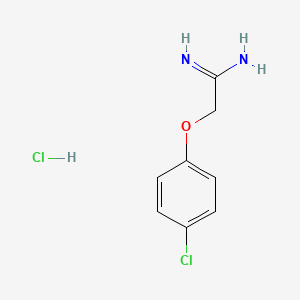
2-(2,4-Dichlorophenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including 2-(2,4-Dichlorophenoxy)propanoyl chloride, to soil, organic matter, and minerals is crucial for understanding their environmental fate. Sorption to soil organic matter and iron oxides plays a significant role in the environmental behavior of these herbicides, affecting their mobility, bioavailability, and degradation rates in the soil environment. Factors such as soil pH, organic carbon content, and the presence of metal oxides influence the sorption process significantly (Werner, Garratt, & Pigott, 2012).
Toxicity and Environmental Impact
Research on the toxicity and environmental impact of 2,4-D and related compounds highlights concerns regarding their effects on aquatic ecosystems and non-target species. The widespread use of these herbicides in agricultural settings leads to direct and indirect exposure to natural environments, raising questions about their toxicological effects on human health and ecosystems. Future research should focus on assessing exposure in human and vertebrate bioindicators and the degradation of these compounds to understand their full impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Treatment of Contaminated Wastewater
The pesticide industry produces high-strength wastewater containing various toxic pollutants, including this compound. Biological processes and granular activated carbon treatment are effective in removing a significant portion of these contaminants from wastewater. These treatment methodologies can achieve high removal efficiencies, indicating their potential for producing high-quality effluent and reducing environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSXERGNKDILF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558730 |
Source


|
| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58048-37-6 |
Source


|
| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)







